

N-Tritylethanamine: A Technical Guide to Spectral Data Interpretation

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Compound of Interest

Compound Name: *N-tritylethanamine*

Cat. No.: *B8611231*

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Abstract

N-tritylethanamine is a primary amine containing a bulky trityl (triphenylmethyl) protecting group. Understanding its spectral characteristics is crucial for researchers in organic synthesis and drug development for reaction monitoring, quality control, and structural confirmation. This technical guide provides a detailed interpretation of the expected ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **N-tritylethanamine**. While a complete set of publicly available experimental spectra is not readily accessible, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds. This information serves as a valuable reference for the characterization of **N-tritylethanamine** and related compounds.

Chemical Structure and Properties

- IUPAC Name: N-(Triphenylmethyl)ethanamine
- Synonyms: **N-Tritylethanamine**, Ethyl(triphenylmethyl)amine
- CAS Number: 7370-34-5
- Molecular Formula: $\text{C}_{21}\text{H}_{21}\text{N}$
- Molecular Weight: 287.40 g/mol

Caption: Molecular structure of **N-tritylethanamine**.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **N-tritylethanamine**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **N-tritylethanamine**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.50	Multiplet	15H	Aromatic protons (C ₆ H ₅) ₃
~ 2.40	Quartet	2H	Methylene protons (-CH ₂ -)
~ 1.10	Triplet	3H	Methyl protons (-CH ₃)
~ 1.50	Singlet (broad)	1H	Amine proton (-NH-)

- Interpretation: The aromatic region is expected to show a complex multiplet due to the overlapping signals of the 15 protons on the three phenyl rings. The ethyl group should present a classic quartet-triplet pattern. The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1=4). The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1=3). The amine proton signal is often broad and may not show clear coupling. Its chemical shift can vary with solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for **N-tritylethanamine**

Chemical Shift (δ , ppm)	Assignment
~ 145	Quaternary aromatic carbons (ipso-C of phenyl rings)
~ 128 - 130	Aromatic CH carbons
~ 70	Quaternary carbon of the trityl group (C-(Ph) ₃)
~ 45	Methylene carbon (-CH ₂ -)
~ 15	Methyl carbon (-CH ₃)

- Interpretation: The ¹³C NMR spectrum is expected to be simpler than the ¹H NMR. Due to symmetry, the phenyl carbons may show fewer signals than the total number of carbons. The most downfield signals will be from the aromatic carbons. The quaternary carbon of the trityl group, bonded to three phenyl groups and the nitrogen, will be significantly deshielded. The aliphatic carbons of the ethyl group will appear at the most upfield positions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **N-tritylethanamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3400	Medium, sharp	N-H stretch (primary amine)
~ 3020 - 3080	Medium	Aromatic C-H stretch
~ 2850 - 2960	Medium	Aliphatic C-H stretch
~ 1600, 1490, 1450	Medium to strong	Aromatic C=C stretching
~ 1030 - 1250	Medium	C-N stretch
~ 690 - 770	Strong	Aromatic C-H out-of-plane bending

- Interpretation: The IR spectrum should clearly indicate the presence of the N-H bond of the primary amine with a characteristic peak in the 3300-3400 cm⁻¹ region. The aromatic rings will be evidenced by C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1450-

1600 cm^{-1} region. Strong bands in the fingerprint region (below 1000 cm^{-1}) will be indicative of the monosubstituted benzene rings. Aliphatic C-H stretching from the ethyl group will appear below 3000 cm^{-1} .

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **N-tritylethanamine**

m/z	Ion
287	$[\text{M}]^+$ (Molecular ion)
243	$[\text{C}(\text{C}_6\text{H}_5)_3]^+$ (Trityl cation - often the base peak)
167	$[\text{C}_{13}\text{H}_9]^+$ (Fluorenyl cation)
44	$[\text{CH}_3\text{CH}=\text{NH}_2]^+$

- Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 287. The most prominent peak (base peak) is likely to be the highly stable trityl cation at m/z 243, formed by the cleavage of the C-N bond. Further fragmentation of the trityl cation can lead to the fluorenyl cation at m/z 167. A fragment corresponding to the ethylamine portion may be observed at m/z 44.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Detailed experimental protocols for acquiring high-quality spectral data are essential for accurate compound characterization. While specific instrument parameters will vary, the following provides a general methodology for each technique.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-tritylethanamine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

- **^1H NMR Acquisition:** Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a $30\text{--}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum on the same instrument, typically at a frequency of 75-125 MHz. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay are usually required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.
- **Acquisition:** Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for generating fragments and providing a detailed fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Caption: General experimental workflow for spectral analysis.

Conclusion

This guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for **N-tritylethanamine**. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more confidently identify and characterize this compound in their work. The provided experimental methodologies offer a starting point for obtaining high-quality spectral data. It is important to note that the presented data is predictive and should be confirmed with experimental results whenever possible.

- To cite this document: BenchChem. [N-Tritylethanamine: A Technical Guide to Spectral Data Interpretation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8611231#n-tritylethanamine-spectral-data-interpretation-nmr-ir-ms\]](https://www.benchchem.com/product/b8611231#n-tritylethanamine-spectral-data-interpretation-nmr-ir-ms)

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